AG-041R is a synthetic indoline-2-one derivative initially developed as a potent and selective antagonist for cholecystokinin-B/gastrin receptors (CCK-B/gastrin receptors) [ [], [], [] ]. While its initial development focused on its anti-neoplastic potential against enterochromaffin-like cell carcinoid tumors, research has revealed its intriguing anabolic effects on cartilage, paving the way for its exploration as a potential therapeutic agent for articular cartilage disorders [ [], [], [] ].
Source: AG-041R is a synthetic compound developed for research purposes. It has been studied primarily for its potential therapeutic effects in treating various diseases.
Classification: AG-041R falls under the category of small molecule compounds. These compounds are characterized by their low molecular weight and ability to interact with biological systems.
Methods: The synthesis of AG-041R typically involves multi-step organic reactions. Common synthetic pathways include:
Technical Details: The synthesis process may involve techniques like:
These methods ensure that AG-041R is produced with high purity and yield.
Structure: The molecular structure of AG-041R can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Data: Detailed structural analysis can be performed using techniques such as:
These techniques provide insights into the three-dimensional arrangement of atoms within the molecule.
Reactions: AG-041R participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
Technical Details: Understanding these reactions is crucial for optimizing the compound's efficacy in therapeutic applications.
Process: The mechanism of action for AG-041R involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may lead to:
Data: Experimental studies often utilize cell lines or animal models to elucidate these mechanisms further.
Physical Properties:
Chemical Properties:
Relevant data from studies on these properties guide researchers in developing effective formulations for therapeutic use.
AG-041R has potential applications in several scientific fields:
AG-041R (3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one) is a chiral small-molecule compound featuring an indoline-2-one core scaffold. Originally synthesized as a cholecystokinin-2 (CCK₂)/gastrin receptor antagonist with an IC₅₀ of 1.1 nmol/L, its unexpected chondrogenic properties emerged during preclinical toxicological studies. Unlike traditional growth factors or anti-inflammatory drugs targeting cartilage disorders, AG-041R uniquely stimulates systemic cartilage hyperplasia upon oral administration—a property not attributable to its CCK₂ receptor antagonism [3] [9]. Structurally, it belongs to the indoline-2-one class, which shares metabolic stability advantages over thiophene-containing analogs (e.g., tenidap), reducing hepatotoxic risks [4].
Osteoarthritis (OA) affects over 500 million people globally, characterized by progressive articular cartilage degradation, subchondral bone remodeling, and synovial inflammation. Pathophysiological hallmarks include:
AG-041R entered cartilage research when chronic oral administration (2,000 mg/kg/day for 4 weeks) in rats induced hyaline cartilage hyperplasia in multiple joint structures—including trachea, femoral condyles, and intervertebral discs—revealing intrinsic chondrogenic activity [3] [9]. Intra-articular injections localized this effect to treated joints, confirming direct action on cartilage tissues. Its small-molecule nature, oral bioavailability, and stability overcome key limitations of biologic agents, positioning it as a pioneering disease-modifying osteoarthritis drug (DMOAD) candidate [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7